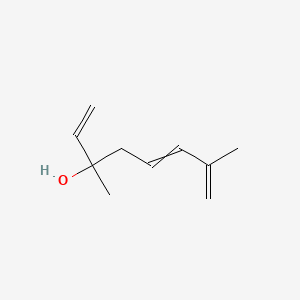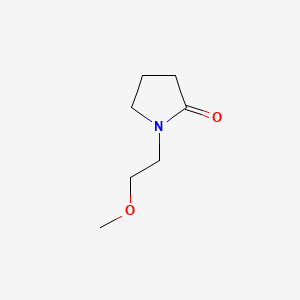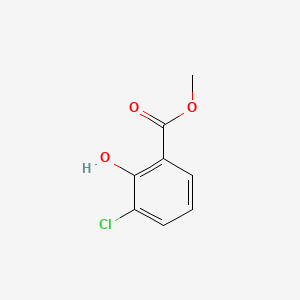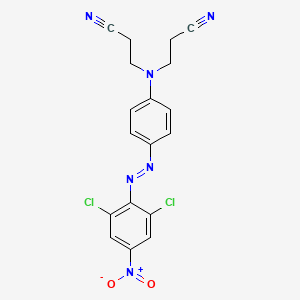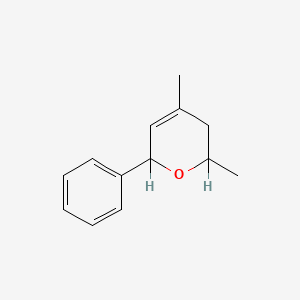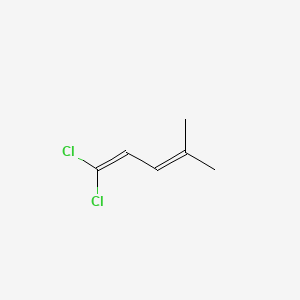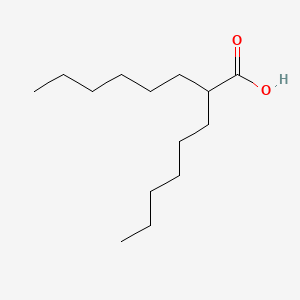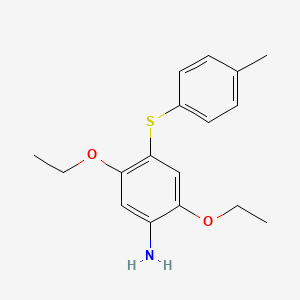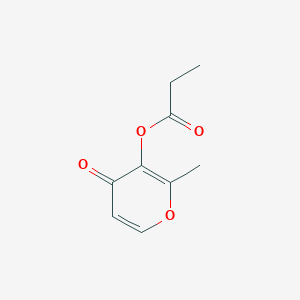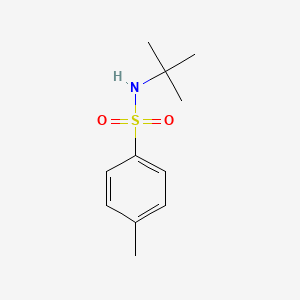
N-(tert-ブチル)-p-トルエンスルホンアミド
概要
説明
N-(tert-Butyl)-p-toluenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a toluenesulfonyl group attached to the nitrogen atom
科学的研究の応用
N-(tert-Butyl)-p-toluenesulfonamide has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions and subsequent deprotection.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of sulfonamide-based drugs.
Medicine: Research explores its use in developing new pharmaceuticals, especially those targeting bacterial infections due to its structural similarity to other sulfonamide antibiotics.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
N-(tert-Butyl)-p-toluenesulfonamide can be synthesized through several methods. One common approach involves the reaction of p-toluenesulfonyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the synthesis of N-(tert-Butyl)-p-toluenesulfonamide may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality.
化学反応の分析
Types of Reactions
N-(tert-Butyl)-p-toluenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: In the presence of strong acids or bases, N-(tert-Butyl)-p-toluenesulfonamide can undergo hydrolysis to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are employed, often at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation may produce sulfonic acids or sulfonyl chlorides.
作用機序
The mechanism of action of N-(tert-Butyl)-p-toluenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group plays a crucial role in binding to the enzyme’s active site, while the tert-butyl group provides steric hindrance, enhancing selectivity.
類似化合物との比較
Similar Compounds
- N-(tert-Butyl)-benzenesulfonamide
- N-(tert-Butyl)-methanesulfonamide
- N-(tert-Butyl)-ethanesulfonamide
Uniqueness
N-(tert-Butyl)-p-toluenesulfonamide is unique due to the presence of the p-toluenesulfonyl group, which imparts distinct chemical properties compared to other sulfonamides. The combination of the tert-butyl group and the p-toluenesulfonyl group enhances its stability and reactivity, making it a valuable compound in various applications. Its structural features also contribute to its effectiveness as a protecting group and enzyme inhibitor, distinguishing it from other similar compounds.
特性
IUPAC Name |
N-tert-butyl-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-9-5-7-10(8-6-9)15(13,14)12-11(2,3)4/h5-8,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEPSLKMENGNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951178 | |
| Record name | N-tert-Butyl-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2849-81-2 | |
| Record name | N-(1,1-Dimethylethyl)-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2849-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butyl)-p-toluenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-tert-Butyl-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butyl)-4-methylbenzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHF532A5GZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(tert-Butyl)-p-toluenesulfonamide contribute to the efficiency of zirconium-catalyzed hydroamination of alkynes?
A: N-(tert-Butyl)-p-toluenesulfonamide acts as a crucial additive in zirconium-catalyzed hydroamination reactions involving primary amines and alkynes. [] Research suggests that the steric bulk of this sulfonamide, specifically the tert-butyl group, plays a vital role in preventing the formation of inactive zirconium imido dimers. These dimers are known to hinder catalytic activity by sequestering the zirconium catalyst. By suppressing dimer formation, N-(tert-Butyl)-p-toluenesulfonamide ensures a higher concentration of active catalytic species, leading to enhanced reaction rates and yields. [] Additionally, the sulfonamide additive influences the regioselectivity of the hydroamination, impacting which carbon of the alkyne the amine preferentially attacks. This effect is particularly noticeable when using unsymmetrical alkynes, highlighting the significant role of N-(tert-Butyl)-p-toluenesulfonamide in controlling reaction selectivity. []
Q2: Can you elaborate on the safety concerns surrounding N-(tert-Butyl)-p-toluenesulfonamide, particularly its fluorinated derivative, and the recommended handling procedures?
A: While N-(tert-Butyl)-p-toluenesulfonamide itself is generally stable, its fluorinated derivative, N-Fluoro-N-tert-butyl-p-toluenesulfonamide, demands careful handling. This reagent is prepared by reacting N-(tert-Butyl)-p-toluenesulfonamide with fluorine gas. [] Decomposition studies reveal that N-Fluoro-N-tert-butyl-p-toluenesulfonamide undergoes decomposition at temperatures above 180°C, posing a risk of rapid pressure changes. [] Consequently, handling this compound necessitates strict adherence to safety protocols:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


